molecular formula C9H4BrF3N2O2 B1405627 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1355171-41-3

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1405627
CAS No.: 1355171-41-3
M. Wt: 309.04 g/mol
InChI Key: OMKDNBRGOPYQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1355171-41-3, MFCD17168281) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with bromine at position 3, a trifluoromethyl group at position 8, and a carboxylic acid moiety at position 2. This compound is of significant interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s prevalence in bioactive molecules with anticancer, antiviral, and antimicrobial properties . The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group improves metabolic stability and lipophilicity, critical for drug-like properties .

Properties

IUPAC Name

3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O2/c10-6-5(8(16)17)14-7-4(9(11,12)13)2-1-3-15(6)7/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKDNBRGOPYQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(=C1)C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemodivergent Approach from α-Bromoketones and 2-Aminopyridines

A prominent method involves a chemodivergent synthesis starting from α-bromoketones and 2-aminopyridines, leading to the formation of the target compound via a one-pot tandem cyclization and bromination process. This approach is advantageous due to its operational simplicity and high selectivity.

Reaction Conditions:

  • Solvent: Ethanol or acetonitrile
  • Reagents: α-bromoketones, 2-aminopyridines
  • Catalyst: Typically no catalyst required, but Lewis acids such as FeCl₃ can be used to enhance yields
  • Temperature: Reflux conditions (~80-110°C)
  • Time: 4-8 hours

Mechanism:
The process involves initial nucleophilic attack of 2-aminopyridines on the α-bromoketone, forming an intermediate that undergoes intramolecular cyclization to generate the imidazo[1,2-a]pyridine core. Bromination at the C-3 position follows, facilitated by the presence of bromine sources or in situ generated bromonium ions.

Data Table:

Step Reagents Conditions Outcome References
Cyclization α-bromoketone + 2-aminopyridine Reflux in ethanol Imidazo[1,2-a]pyridine core ,
Bromination NBS or Br₂ Reflux or room temperature Brominated at C-3 ,

Oxidative Bromination Using NBS or Molecular Bromine

A widely adopted route is the oxidative bromination of imidazo[1,2-a]pyridine derivatives using N-bromosuccinimide (NBS) or molecular bromine under radical conditions.

Reaction Conditions:

  • Solvent: Acetonitrile or dichloromethane
  • Reagents: NBS or Br₂
  • Catalyst: A radical initiator such as AIBN (azobisisobutyronitrile)
  • Temperature: 25-60°C
  • Time: 2-6 hours

Procedure:
The imidazo[1,2-a]pyridine substrate is dissolved in the solvent, followed by addition of NBS or Br₂. The mixture is stirred under inert atmosphere with mild heating. The radical initiator facilitates selective bromination at the C-3 position.

Research Findings:
This method offers high regioselectivity and yields ranging from 65% to 90%, depending on substrate substitution.

Data Table:

Step Reagents Conditions Yield (%) Notes References
Bromination NBS or Br₂ 25-60°C, 2-6 h 65-90 Radical initiation ,,

Photoredox-Catalyzed C–H Bromination

Recent advances have demonstrated the use of visible light photoredox catalysis for regioselective bromination at the C-3 position of imidazo[1,2-a]pyridines. This method employs a photocatalyst such as fac-Ir(ppy)₃ and a bromine source like CF₃CH₂I or NBS under blue LED irradiation.

Reaction Conditions:

  • Solvent: Acetonitrile or ethanol
  • Reagents: Photocatalyst, CF₃CH₂I or NBS
  • Light source: Blue LED
  • Temperature: Ambient
  • Time: 12-24 hours

Mechanism:
The photocatalyst absorbs visible light, reaching an excited state that facilitates radical generation. The bromine radical then adds selectively at the C-3 position, yielding the monobrominated product.

Research Data:
This method provides high regioselectivity, functional group tolerance, and mild conditions, with yields typically between 70-85%.

Data Table:

Step Reagents Conditions Yield (%) Notes References
Photoredox bromination fac-Ir(ppy)₃ + CF₃CH₂I Blue LED, RT 70-85 Mild, selective

Summary of Key Preparation Steps

Method Starting Materials Reagents Conditions Advantages Limitations References
Chemodivergent α-bromoketones + 2-aminopyridines No catalyst or Lewis acid Reflux, 80-110°C One-pot, high yield Requires specific precursors ,
NBS/Bromine Oxidation Imidazo[1,2-a]pyridines NBS or Br₂ + radical initiator Room temp to 60°C High regioselectivity Radical conditions needed ,,
Photoredox Catalysis Imidazo[1,2-a]pyridines Photocatalyst + CF₃CH₂I Blue LED, RT Mild, environmentally friendly Requires light source

Notes and Considerations

  • The choice of method depends on the availability of starting materials and desired functionalization.
  • Radical bromination strategies offer high regioselectivity but require careful control of reaction conditions to avoid polybromination.
  • Photoredox methods are emerging as green alternatives with excellent selectivity and mild conditions.
  • The synthesis of the trifluoromethyl derivative may involve subsequent functionalization steps, such as introducing the trifluoromethyl group via electrophilic trifluoromethylation, often under radical or photoredox conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at C3-Bromine

The bromine atom at the C3 position undergoes nucleophilic substitution under transition-metal catalysis or radical conditions:

Reaction Type Conditions/Reagents Products Key Features
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, aryl/hetaryl boronic acids 3-Aryl/hetaryl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acidEnables C-C bond formation; tolerates electron-rich and electron-deficient aryl groups.
Ullmann CouplingCuI, 1,10-phenanthroline, amines 3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acidRequires elevated temperatures (80–120°C) and polar solvents like DMF.
Radical Bromine ExchangeAIBN, Bu₃SnH, alkyl halides3-Alkyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acidProceeds via radical intermediates; limited by steric hindrance at C3.

Mechanistic Notes :

  • The trifluoromethyl group enhances electrophilicity at C3, accelerating oxidative addition in Pd-catalyzed couplings .

  • Copper-mediated reactions favor aryl/alkyl amines due to improved leaving-group stability .

Carboxylic Acid Functionalization

The C2-carboxylic acid participates in classical acid-derived transformations:

Reaction Type Conditions/Reagents Products Yield Applications
EsterificationSOCl₂/ROH or DCC/DMAP Ethyl/methyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate70–85%Improves lipophilicity for biological studies .
Amide FormationEDC/HOBt, amines 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide derivatives60–78%Used in antikinetoplastid agent development .
Acid ChlorideSOCl₂ or PCl₅ 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl chloride>90%Intermediate for nucleophilic acyl substitutions.

Key Observations :

  • Ester derivatives exhibit altered pharmacokinetics compared to the parent acid .

  • Amidation retains the bromine substituent, enabling further functionalization .

Decarboxylation Reactions

Thermal or photochemical decarboxylation eliminates CO₂ from the carboxylic acid group:

Conditions Products Catalyst/Additives Notes
180°C, DMSO3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridineNoneSide products include ring-opened intermediates.
UV Light, CH₃CN3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridineTiO₂ nanoparticlesHigher selectivity under photocatalytic conditions.

Mechanistic Pathway :

  • Proceeds via a six-membered cyclic transition state, stabilized by the electron-deficient pyridine ring.

Cross-Coupling via C-H Activation

The C5 and C7 positions undergo directed C-H functionalization under metal catalysis:

Reaction Type Conditions Products Regioselectivity
Rh(III)-Catalyzed AlkenylationCp*RhCl₂, oxidants, alkenes 3-Bromo-5-alkenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acidDirected by the carboxylic acid’s coordinating ability.
Pd(II)-Mediated ArylationPd(OAc)₂, Ag₂CO₃, aryl iodides 3-Bromo-7-aryl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acidFavors electron-deficient aryl partners.

Limitations :

  • Competing side reactions occur if bromine at C3 is replaced first .

Biological Activity Correlation

The compound’s reactivity directly impacts its pharmacological profile:

Derivative Modification Biological Activity
3-Phenyl-8-(trifluoromethyl)imidazo...acidSuzuki coupling at C3Antitumor activity (GI₅₀ = 13 μM in TNBC cells)
Ethyl 3-bromo-8-(trifluoromethyl)imidazo...ateEsterificationEnhanced blood-brain barrier penetration

Scientific Research Applications

Medicinal Chemistry

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes.

Case Studies:

  • Antitumor Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed significant cytotoxicity against human cancer cell lines. The presence of the bromine atom is hypothesized to play a crucial role in enhancing this activity .

Agrochemicals

This compound may also find applications in the development of agrochemicals. The imidazo[1,2-a]pyridine framework is prevalent in pesticides and herbicides due to its biological activity against pests.

Case Studies:

  • Herbicidal Activity : Research on similar imidazo compounds has shown promising results in inhibiting the growth of specific weed species, suggesting that this compound could be explored for similar applications .

Material Science

The unique properties of this compound make it suitable for use in material science, particularly in the synthesis of novel polymers or as a building block for complex organic materials.

Case Studies:

  • Polymer Synthesis : Investigations into the polymerization of imidazo compounds have revealed their potential as precursors for high-performance materials with desirable thermal and mechanical properties .

Mechanism of Action

The mechanism of action of 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in the context of tuberculosis treatment, it may inhibit key enzymes involved in the bacterial cell wall synthesis, leading to the death of the bacteria .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and synthetic features of 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid with analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Synthesis References
Target Compound Br (3), CF₃ (8), COOH (2) C₉H₅BrF₃N₂O₂ 337.09 Building block for kinase inhibitors
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Br (8), CF₃ (6), COOH (2) C₉H₅BrF₃N₂O₂ 337.09 Antitrypanosomal agents
8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Br (8), COOH (2) C₈H₅BrN₂O₂ 241.05 Intermediate for CDK inhibitors
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate Cl (8), CF₃ (6), COOH (2) C₉H₆ClF₃N₂O₃ 282.60 Antibacterial agents
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Br (3), CF₃ (8), COOEt (2) C₁₁H₈BrF₃N₂O₂ 337.09 Precursor for amide derivatives

Pharmacological and Physicochemical Properties

  • Bioactivity: The trifluoromethyl group in the target compound enhances antitrypanosomal activity compared to non-CF₃ analogs (IC₅₀ < 1 μM vs. >10 μM) . Bromine at position 3 improves selectivity for kinase targets over position 6-substituted analogs .
  • Solubility : The carboxylic acid moiety improves aqueous solubility (logP ~1.5) compared to ester derivatives (logP ~3.0), critical for bioavailability .
  • Stability : CF₃-substituted compounds exhibit superior metabolic stability in liver microsomes (>90% remaining after 1 hour) compared to nitro- or chloro-substituted derivatives .

Key Research Findings

Antitrypanosomal Activity

This compound derivatives show potent activity against Trypanosoma brucei (IC₅₀ = 0.8 μM), outperforming 8-bromo-6-chloro analogs (IC₅₀ = 5.2 μM) due to enhanced membrane penetration from the CF₃ group .

Kinase Inhibition

The compound serves as a precursor for Mur ligase inhibitors, with amide derivatives demonstrating IC₅₀ values < 100 nM in enzymatic assays .

Biological Activity

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings to provide a comprehensive overview.

  • Molecular Formula : C₉H₄BrF₃N₂O₂
  • Molecular Weight : 309.039 g/mol
  • CAS Number : 1355171-41-3
  • Appearance : Off-white to light yellow solid
  • Storage Conditions : Ambient temperature recommended for stability .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as a pharmaceutical agent. The compound's structure suggests it may interact with various biological targets, including enzymes and receptors involved in critical pathways.

Anticancer Activity

Recent studies indicate that compounds with imidazo[1,2-a]pyridine scaffolds exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to induce apoptosis in cancer cell lines by modulating mitochondrial pathways and inhibiting anti-apoptotic proteins such as Bcl-2. This mechanism positions these compounds as promising candidates for cancer therapy .

Enzyme Inhibition

This compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diseases like diabetes and cancer. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance inhibitory potency against targets such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against multiple cancer cell lines. The IC50 values indicate significant potency, with some studies reporting values in the low micromolar range.
  • Mechanistic Insights : Mechanistic studies reveal that the compound triggers apoptosis through mitochondrial pathways. It enhances reactive oxygen species (ROS) production and disrupts mitochondrial membrane potential, leading to cell death in sensitive cancer cell lines .
  • Animal Models : Preliminary in vivo studies using xenograft models have shown that administration of the compound significantly reduces tumor growth compared to control groups, suggesting its potential efficacy as an anticancer agent .

Data Table

Property Value
Molecular FormulaC₉H₄BrF₃N₂O₂
Molecular Weight309.039 g/mol
CAS Number1355171-41-3
Anticancer Activity (IC50)Low µM range
Enzyme TargetDipeptidyl Peptidase IV

Q & A

Q. Advantages Over Batch Synthesis :

ParameterBatch MethodFlow Method
Total Yield16.4%46%
Reaction Time24–48 h30 min
ScalabilityLimitedHigh
Data sourced from Mur ligase inhibitor synthesis .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., singlet at δ 7.70 ppm for aromatic protons) .
  • FT-IR : Lactam C=O (1628 cm⁻¹) and carboxylic acid O-H (1711 cm⁻¹) stretches verify functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass for C₉H₅BrF₃N₂O₂) .

How can researchers optimize palladium-catalyzed steps to avoid side reactions?

Advanced Research Question

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for improved selectivity in cyanation .
  • Additives : Include Zn dust or KF to suppress protodehalogenation during cross-coupling .
  • Solvent Optimization : DMF or DMA at 80–100°C enhances reaction rates while reducing bromide scrambling .

Case Study :
Substituting Zn(CN)₂ with K₄[Fe(CN)₆] in cyanation reduced Pd loading by 50% while maintaining >70% yield .

What strategies address solubility challenges during functional group transformations?

Advanced Research Question

  • Protecting Groups : Use MEM (2-methoxyethoxymethyl) ethers to stabilize intermediates during trifluoromethylation .
  • Microwave-Assisted Reactions : Accelerate heterocycle formation (e.g., 150°C, 10 min) to bypass low solubility in polar solvents .
  • Biphasic Systems : Employ toluene/water mixtures for hydrolysis steps to isolate acids without column chromatography .

How do electronic effects of substituents influence reactivity in cross-coupling?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., CF₃) : Activate the pyridine ring for nucleophilic substitution but may deactivate Pd-catalyzed couplings.
  • Bromine at C3 : Directs electrophilic attacks to C8, enabling regioselective trifluoromethylation .
  • Steric Effects : Bulky groups at C8 require tailored ligands (e.g., SPhos for Suzuki couplings) .

Example :
In a Heck reaction, C8-CF₃ reduced coupling efficiency by 40% compared to non-substituted analogs, necessitating higher Pd loadings (5 mol%) .

What are the limitations of current synthetic methods for sensitive analogs?

Advanced Research Question

  • Acid Sensitivity : Direct hydrolysis of nitriles to carboxylic acids may degrade the imidazo ring. Alternative: Use CO insertion (carbonylation) to form esters, then mild hydrolysis .
  • Thermal Instability : Replace high-temperature saponification with enzymatic hydrolysis (e.g., lipases in pH 7 buffer) .

Case Study :
Synthesis of analogs with free -NH₂ groups required MEM protection during trifluoromethylation to prevent side reactions (yield improved from 28% to 65%) .

How can computational modeling aid in designing derivatives?

Advanced Research Question

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices for bromination sites) .
  • Docking Studies : Guide amide derivatization for target engagement (e.g., Mur ligase inhibitors) by modeling H-bond interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.